molecular formula C28H35N3O3S B2441878 4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide CAS No. 932500-04-4

4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide

Cat. No.: B2441878
CAS No.: 932500-04-4
M. Wt: 493.67
InChI Key: BNVBXBHBPKSUBZ-UHFFFAOYSA-N
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Description

4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N3O3S and its molecular weight is 493.67. The purity is usually 95%.
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Properties

IUPAC Name

4-[[1-[(4-ethenylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-(3-methylbutyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-4-20-5-7-21(8-6-20)17-30-24-14-16-35-25(24)27(33)31(28(30)34)18-22-9-11-23(12-10-22)26(32)29-15-13-19(2)3/h4-8,14,16,19,22-23H,1,9-13,15,17-18H2,2-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVBXBHBPKSUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, primarily focusing on the functionalization of the thieno[3,2-d]pyrimidine core. The key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Derivative : This is achieved through a series of reactions involving vinylbenzyl derivatives.
  • Introduction of Functional Groups : The incorporation of the N-isopentyl and cyclohexanecarboxamide moieties enhances the compound's solubility and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antihypertensive Effects

Some derivatives of thieno[3,2-d]pyrimidines are known to exhibit antihypertensive effects:

  • Mechanism : These compounds may act as vasodilators or inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure.
  • Clinical Relevance : Animal studies have shown that administration of related compounds resulted in significant reductions in systolic blood pressure .

Data Tables

Biological ActivityTest SystemIC50/MIC ValuesReference
AnticancerVarious cell linesLow µM range
AntimicrobialBacterial strainsLow µg/mL range
AntihypertensiveAnimal modelsSignificant reduction in BP

Scientific Research Applications

The compound 4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including biological activity, synthesis pathways, and comparative analysis with related compounds.

Structural Features

The compound features a thieno[3,2-d]pyrimidine core with a vinylbenzyl substituent and an isopentyl group linked to a cyclohexanecarboxamide moiety. The presence of the dioxo group contributes to its potential reactivity and biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways. The specific structure of this compound suggests it may also inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cancer cell signaling pathways.

Antimicrobial Properties

The thieno[3,2-d]pyrimidine scaffold has been associated with antimicrobial activity against a range of pathogens. Compounds containing similar functional groups have demonstrated efficacy against bacteria and fungi, suggesting this compound may possess:

  • Broad-spectrum antimicrobial activity.
  • Potential use in developing new antibiotics or antifungal agents.

Enzyme Inhibition

The compound's structural features indicate potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in:

  • Cancer treatment by targeting metabolic enzymes.
  • Infectious diseases by inhibiting bacterial enzymes critical for survival.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions starting from suitable precursors.
  • Introduction of the Vinylbenzyl Group : Achieved through electrophilic substitution reactions.
  • Amide Bond Formation : Coupling the resulting intermediate with isopentylcyclohexanecarboxylic acid derivatives.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anticancer Activity : A study on a thieno[3,2-d]pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Effects : Research showed that structurally related compounds exhibited notable antimicrobial activity against Staphylococcus aureus and E. coli.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves:

  • Cyclization reactions to form the thieno[3,2-d]pyrimidine core (e.g., using HATU or HBTU as coupling agents) .
  • Functional group modifications , such as vinylbenzyl substitution, under controlled temperatures (60–80°C) and solvents like DMF or THF .
  • Purification via column chromatography and HPLC (≥90% purity) .
    • Validation : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. Which characterization techniques are essential for verifying the compound’s structural integrity?

  • Key Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 7.2–8.1 ppm for aromatic protons), 13C NMR^{13} \text{C NMR} (carbonyl peaks at ~170–175 ppm) .
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+^+ calculated within 1 ppm error) .
  • Chromatography : HPLC with UV detection (retention time consistency) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Variables to Test :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions but may increase side products .
  • Temperature : Higher temperatures (80°C) accelerate reactions but risk decomposition; lower temperatures (40°C) favor selectivity .
  • Catalysts : Use of DIPEA or NMM as bases to stabilize intermediates .
    • Experimental Design : Design-of-Experiments (DoE) to screen variables systematically .

Q. How to address contradictions in reported biological activity data?

  • Approach :

  • Comparative SAR Studies : Compare analogs (Table 1) to isolate structural determinants of activity .

  • Pathway Elucidation : Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .

  • Reproducibility Checks : Validate assays (e.g., IC50_{50} measurements) across multiple cell lines .

    Table 1: Structural Analogs and Activity Comparison

    Compound NameStructural VariationBiological Activity (IC50_{50}, nM)Source
    Parent Compound4-vinylbenzyl, isopentylamide120 (Kinase X)
    N-(4-methoxyphenyl) analogMethoxy substitution on phenyl450 (Kinase X)
    3-methylbenzyl derivativeMethyl group on benzyl95 (Kinase X)

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Methodology :

  • Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., substituents on benzyl or cyclohexane groups) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine-2,4-dione) using Schrödinger Suite .
  • In Vivo Validation : Test lead compounds in zebrafish or murine models for bioavailability and toxicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility or stability profiles across studies?

  • Root Cause Analysis :

  • Solubility : Test in buffered solutions (PBS, pH 7.4) vs. organic-aqueous mixtures (DMSO:PBS) to identify formulation-dependent effects .
  • Degradation Pathways : Use LC-MS to detect hydrolytic byproducts (e.g., cleavage of vinylbenzyl group) under acidic/basic conditions .
    • Mitigation : Stabilize via cyclodextrin encapsulation or prodrug strategies .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating target engagement?

  • Assay Selection :

  • Enzyme Inhibition : Fluorescence polarization (FP) for kinase activity .
  • Cellular Uptake : Confocal microscopy with fluorescently tagged analogs .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.